molecular formula C11H11NO2S B2504367 2-Methoxynaphthalene-1-sulfinamide CAS No. 102333-37-9

2-Methoxynaphthalene-1-sulfinamide

Cat. No.: B2504367
CAS No.: 102333-37-9
M. Wt: 221.27
InChI Key: LTJGMXUFCBHURK-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-sulfinamide is an organosulfur compound with the molecular formula C₁₁H₁₁NO₂S It is characterized by the presence of a methoxy group attached to the naphthalene ring and a sulfinamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene with sulfinyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfinyl chloride, which then reacts with ammonia or an amine to form the sulfinamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form sulfenamides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonamides

    Reduction: Sulfenamides

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Methoxynaphthalene-1-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of novel materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Sulfonamides: These compounds have a similar sulfonamide functional group but differ in their overall structure and properties.

    Sulfenamides: These are reduced forms of sulfinamides and have different reactivity and applications.

    Sulfoximines: These compounds contain a sulfur-nitrogen double bond and are used in asymmetric synthesis and medicinal chemistry.

Uniqueness: 2-Methoxynaphthalene-1-sulfinamide is unique due to the presence of both a methoxy group and a sulfinamide group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxynaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGMXUFCBHURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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